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Compound of Interest

Compound Name: Erbium silicide

Cat. No.: B1143583 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of

various erbium silicide phases, with a focus on ErSi, ErSi₂-x, and Er₃Si₅. The information

presented herein is curated from experimental and theoretical studies to serve as a

foundational resource for professionals engaged in materials science and related fields.

Introduction to Erbium Silicides
Erbium silicides, a class of rare-earth silicides, have garnered significant interest due to their

unique electrical and magnetic properties, as well as their potential applications in

microelectronics and spintronics. These compounds are typically formed through the solid-state

reaction of an erbium thin film with a silicon substrate. The stoichiometry of the resulting silicide

phase is highly dependent on the synthesis conditions, such as the initial Er/Si ratio and the

annealing temperature. Understanding the distinct physical characteristics of each phase is

crucial for their integration into novel technological applications.

Crystal Structure
The arrangement of atoms in the crystal lattice is fundamental to the physical properties of

erbium silicides. Different phases exhibit distinct crystal structures, which are summarized in

the table below.

Table 1: Crystallographic Properties of Erbium Silicide Phases
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Phase
Crystal
System

Space Group
Lattice
Parameters (Å)

Reference

ErSi Orthorhombic Pnma
a = 8.12, b =

3.84, c = 5.62

ErSi₂-x Hexagonal P6/mmm
a = 3.78, c =

4.08

Er₃Si₅ Hexagonal P6/mmm
a = 3.78, c =

4.09

Er₅Si₃ Hexagonal P6₃/mcm
a = 8.33, c =

6.24

Er₅Si₄ Orthorhombic Pnma
a = 7.72, b =

15.1, c = 7.94

Note: Lattice parameters can vary slightly depending on the specific synthesis conditions and

stoichiometry (e.g., the value of 'x' in ErSi₂-x).

Electrical Properties
Erbium silicides are metallic in nature, exhibiting low electrical resistivity. This property makes

them suitable for applications such as contact materials in integrated circuits. The most studied

phase in this regard is ErSi₂-x.

Table 2: Electrical Properties of Erbium Silicide Phases

Phase Property Value Conditions Reference

ErSi₂-x
Electrical

Resistivity
~34 µΩ·cm

Room

Temperature
[1]

ErSi₂-x
Schottky Barrier

Height (on p-Si)
0.783 - 0.805 eV

Annealing at

500-900 °C
[1]

ErSi₂-x
Schottky Barrier

Height (on n-Si)
0.343 - 0.427 eV

Annealing at

500-900 °C
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Magnetic Properties
The magnetic properties of erbium silicides are influenced by the presence of the 4f electrons

of the erbium atoms. At high temperatures, they typically exhibit paramagnetic behavior, with a

transition to a magnetically ordered state (ferromagnetic or antiferromagnetic) at low

temperatures.

Table 3: Magnetic Properties of Erbium Silicide Phases

Phase Property Value/Behavior Conditions Reference

Er-Silicides
Magnetic

Behavior

Paramagnetic at

high

temperatures,

with low-

temperature

magnetic

ordering.

Varies with

phase

Er₂Mn₃Si₅
Magnetic

Transition

Crossover from

paramagnetic to

ferromagnetic.

TC1 = 75 K [2]

Er₂Mn₃Si₅
Magnetic

Transition

Second magnetic

transition.
TC2 = 11.5 K [2]

Note: Data for the related compound Er₂Mn₃Si₅ is included to provide insight into the potential

magnetic behavior of binary erbium silicides. Specific magnetic susceptibility data for ErSi and

Er₃Si₅ are not readily available in the literature.

Experimental Protocols
The synthesis and characterization of erbium silicide thin films involve a series of well-defined

experimental procedures.

Substrate Preparation: Silicon (100) wafers are cleaned using a standard RCA cleaning

process to remove organic and inorganic contaminants, followed by a dip in dilute

hydrofluoric acid to remove the native oxide layer.
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Erbium Deposition: A thin film of erbium is deposited onto the cleaned Si substrate in a high-

vacuum or ultra-high-vacuum (UHV) sputtering system. The base pressure of the chamber is

typically below 1x10⁻⁷ Torr to minimize oxygen contamination. The thickness of the

deposited Er film can be controlled by the deposition time and rate.

Capping Layer (Optional): To prevent oxidation of the erbium film upon exposure to air, a

capping layer, such as titanium or amorphous silicon, can be deposited in-situ on top of the

erbium layer.

Rapid Thermal Annealing (RTA): The solid-state reaction between the erbium and silicon is

induced by RTA in a nitrogen or forming gas ambient. The annealing temperature and time

are critical parameters that determine the resulting silicide phase. For example, the formation

of ErSi₂-x is typically observed after annealing at temperatures between 500 °C and 1000

°C.[3]

Instrumentation: A high-resolution X-ray diffractometer equipped with a Cu Kα radiation

source (λ = 1.5406 Å) is used.

Scan Parameters: The diffraction pattern is typically recorded in a θ-2θ configuration over a

2θ range of 20° to 80° with a step size of 0.02°.

Data Analysis: The resulting diffraction peaks are compared with standard powder diffraction

files (PDF) from the International Centre for Diffraction Data (ICDD) to identify the crystalline

phases present in the film. The lattice parameters can be calculated from the peak positions

using Bragg's Law.

Instrumentation: A four-point probe setup is used to measure the sheet resistance of the

silicide film.

Procedure: Four equally spaced probes are brought into contact with the surface of the film.

A known DC current is passed through the outer two probes, and the voltage is measured

between the inner two probes.

Calculation: The sheet resistance (Rs) is calculated from the measured current and voltage,

including a geometric correction factor. The electrical resistivity (ρ) is then determined by

multiplying the sheet resistance by the film thickness (t), which can be measured by
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techniques such as cross-sectional Transmission Electron Microscopy (TEM) or Rutherford

Backscattering Spectrometry (RBS).

Instrumentation: A Superconducting Quantum Interference Device (SQUID) magnetometer is

used to measure the magnetic moment of the sample as a function of temperature and

applied magnetic field.

Sample Preparation: The erbium silicide thin film on the Si substrate is cut into a small,

regular shape and mounted in a sample holder.

Measurement:

Temperature Dependence: The magnetic moment is measured while cooling the sample

from room temperature to a low temperature (e.g., 2 K) in a small applied magnetic field

(zero-field-cooled, ZFC) and then warming in the same field (field-cooled, FC). This helps

to identify magnetic transition temperatures.

Field Dependence: Hysteresis loops (M-H curves) are measured at various temperatures

by sweeping the applied magnetic field.

Visualizations
The following diagram illustrates the typical experimental workflow for the synthesis and

characterization of erbium silicide thin films.
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Experimental workflow for erbium silicide thin film synthesis and characterization.

The physical properties of erbium silicide thin films are intrinsically linked to the synthesis

parameters. The following diagram illustrates these logical relationships.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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